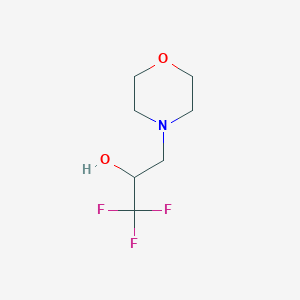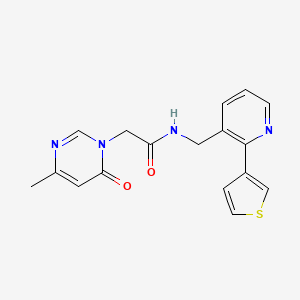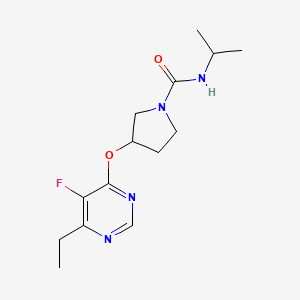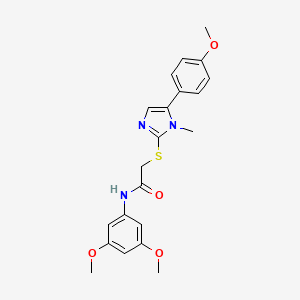
1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol
説明
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step reactions, often starting with trifluoromethylated precursors. For instance, the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans involves palladium-catalyzed cyclization-isomerization of trifluoroalkynyl alcohols, which are obtained from dibromopropene derivatives . Similarly, the synthesis of 4-trifluoromethylquinolines and 5-trifluoromethylpyrroles from 1-(trifluoromethyl)prop-2-yne 1-iminium salts involves aza-Michael reactions and intramolecular electrophilic aromatic substitution . These methods highlight the reactivity of trifluoromethylated intermediates and their utility in constructing complex fluorinated structures.
Molecular Structure Analysis
The molecular structure of fluorinated alcohols, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, is characterized by the presence of strong intermolecular hydrogen bonds, which can lead to the formation of two-dimensional layers in the crystal lattice . These structural features are important as they can influence the physical properties and reactivity of the compound. The presence of both alcoholic and phenolic hydroxyl groups in these molecules suggests that similar hydrogen bonding patterns could be expected in 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol.
Chemical Reactions Analysis
Fluorinated compounds often undergo unique chemical reactions due to the electron-withdrawing nature of the fluorine atoms. The research indicates that trifluoromethyl groups can participate in various reactions, such as aza-Michael additions and electrophilic aromatic substitutions, to yield heterocyclic compounds . Additionally, the presence of hydroxyl groups in these molecules allows for further functionalization, which can be exploited in the synthesis of organic polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly influenced by the trifluoromethyl group. For example, the antioxidant activity of tertiary aminoalcohols, such as 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ols, is affected by the length of the alkyl chain attached to the benzene ring . This suggests that the trifluoromethyl group in 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol could also impart unique properties, such as increased lipophilicity or altered electronic characteristics, which could be beneficial in various applications.
科学的研究の応用
Synthesis and Chemical Reactions
Intermediates in Organic Synthesis : It serves as an intermediate for the preparation of β-trifluoromethylated aldol products, useful in various organic syntheses (Funabiki et al., 2010).
Role in Ytterbium Complexes : In the study of ytterbium(III) beta-diketonate complexes, it is used to assess the impact of chain length and fluorination on NIR-luminescence (Martín‐Ramos et al., 2013).
Precursor in DNA-PK Inhibitors : It's a key precursor for the synthesis of DNA-dependent protein kinase inhibitors, crucial in cancer research (Rodriguez Aristegui et al., 2006).
Kinetic Resolution and Synthesis of Epoxypropane : Its role in the lipase-mediated kinetic resolution and synthesis of 1,1,1-trifluoro-2,3-epoxypropane demonstrates its potential in stereocontrolled chemical processes (Shimizu et al., 1996).
Materials Science and Photophysics
Fluorinated Sulfuranes Synthesis : It's involved in the synthesis of highly substituted trifluoromethyl sulfuranes, indicating potential in materials science applications (Gupta & Shreeve, 1987).
Photophysics of Quinoline Derivatives : In the synthesis of quinoline derivatives, it plays a role in understanding photophysics and biomolecular binding properties, relevant in the development of new materials and sensors (Bonacorso et al., 2018).
Biochemistry and Molecular Chemistry
Role in Neurokinin-1 Receptor Antagonists : It is a component in the synthesis of water-soluble neurokinin-1 receptor antagonists, highlighting its importance in medicinal chemistry (Harrison et al., 2001).
Synthesis of Fluorinated 1,3-Diketones : It is used in the alpha-pentafluoropropionylation of ketones and aldehydes to synthesize fluorinated 1,3-diketones, a process important in pharmaceutical chemistry (Ishihara et al., 1982).
Green Chemistry and Environmental Applications
Microwave-Assisted Synthesis : Its involvement in the microwave-assisted synthesis of 3-alkoxy-1,1,1-trifluoropropan-2-ols illustrates its application in developing environmentally friendly chemical processes (Rayo et al., 2010).
Corrosion Inhibition : Tertiary amines derived from 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol have been studied for their role in inhibiting carbon steel corrosion, an application significant in industrial maintenance (Gao et al., 2007).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
1,1,1-trifluoro-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c8-7(9,10)6(12)5-11-1-3-13-4-2-11/h6,12H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUSLDPVOVQWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3014335.png)
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014336.png)





![N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3014346.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3014352.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014354.png)